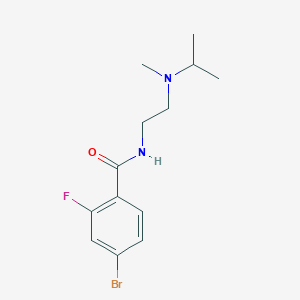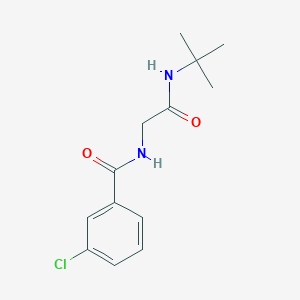
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitrile group, and a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-fluorobenzaldehyde with acetone to form (E)-4-(4-fluorophenyl)-3-buten-2-one.
Nitrile Introduction: The next step involves the reaction of (E)-4-(4-fluorophenyl)-3-buten-2-one with benzonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound’s conjugated system makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The enone system allows for conjugation with nucleophiles, which can lead to the formation of covalent bonds with biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with a chlorine atom instead of fluorine.
(E)-4-(3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl)benzonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C16H10FNO |
|---|---|
Molekulargewicht |
251.25 g/mol |
IUPAC-Name |
4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H10FNO/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+ |
InChI-Schlüssel |
FSEDHFJMNWHTMD-BJMVGYQFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)


![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)
![Methyl 3-(2-(((4-(((hexyloxy)carbonyl)carbamoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B14911963.png)

![n-Isopropyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14911972.png)
![8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)
![N-(2,6-dichlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B14911980.png)


![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)

